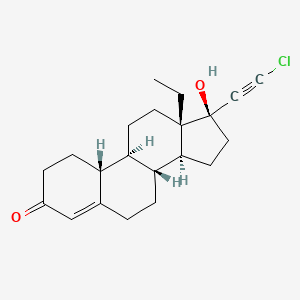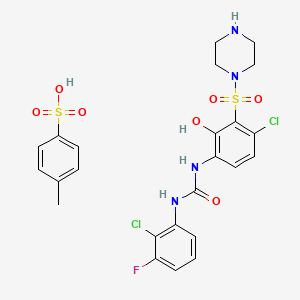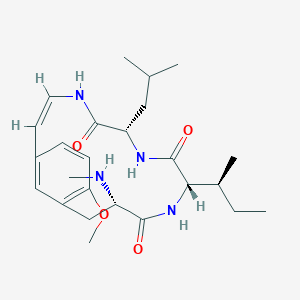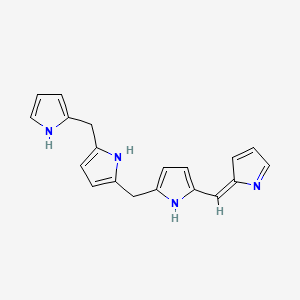
Bilene-a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bilene-a is a bilene.
Applications De Recherche Scientifique
Bile Acid Control of Metabolism and Inflammation
Bile acids are significant signaling molecules that regulate metabolism and inflammation, particularly in conditions like obesity, type 2 diabetes, dyslipidemia, and nonalcoholic fatty liver disease. They function through nuclear receptors like the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5), influencing genes involved in bile acid, lipid, and carbohydrate metabolism, as well as energy expenditure and inflammation (Chávez-Talavera et al., 2017).
Bile Acids in Synthesis Regulation
Bile acids are essential for lipid, nutrient, and vitamin absorption and transportation. They activate various nuclear receptors and cell signaling pathways, thereby regulating lipid, glucose, and energy metabolism. The enterohepatic circulation of bile acids plays a crucial role in whole-body lipid homeostasis (Chiang, 2009).
Nuclear Receptors in Bile Acid Metabolism
Bile acids activate nuclear receptors like FXR, pregnane X receptor, and vitamin D receptor, thereby impacting lipid, glucose, energy, and drug metabolism. This interaction is crucial for managing metabolic homeostasis and protecting against liver injury and related diseases (Li & Chiang, 2013).
Bile Acids in Vision Health
Bile acids, particularly tauroursodeoxycholic acid (TUDCA), a component of bear bile, have shown potential in preventing vision loss and retinal degeneration in mice models. This suggests a potential application in treating visual disorders (Boatright et al., 2006).
Apoptosis Regulation by Bile Acids
Ursodeoxycholic acid (UDCA) and its taurine-conjugated form (TUDCA) exhibit significant cytoprotective properties, including potent inhibition of classic pathways of apoptosis. This characteristic has therapeutic implications for diseases like Alzheimer's, Parkinson's, and Huntington's (Amaral et al., 2009).
FXR in Lipid and Glucose Metabolism
FXR, a nuclear receptor, plays a vital role in controlling multiple metabolic pathways upon activation by bile acids. It regulates bile acid synthesis, conjugation, transport, and various aspects of lipid and glucose metabolism, indicating its potential as a therapeutic target (Claudel et al., 2005).
Bile Acids in Drug Delivery Systems and Therapeutics
Bile acids are explored as drug delivery systems due to their biological surfactant nature and signaling capabilities. They have potential in selective drug targeting, enhancing drug bioavailability, and as cytotoxic and neuroprotective agents (Faustino et al., 2016).
Bile Acid Signaling in Metabolic Disease
Bile acids, as end products of cholesterol catabolism, play a critical role in lipid, glucose, and energy metabolism regulation. Disruptions in their signaling pathways contribute to various metabolic diseases, making them potential therapeutic agents (Li & Chiang, 2014).
Propriétés
Nom du produit |
Bilene-a |
|---|---|
Formule moléculaire |
C19H18N4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-[(E)-pyrrol-2-ylidenemethyl]-5-[[5-(1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methyl]-1H-pyrrole |
InChI |
InChI=1S/C19H18N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-11,21-23H,12-13H2/b14-11+ |
Clé InChI |
KLHZOSKFGKRMLF-SDNWHVSQSA-N |
SMILES isomérique |
C1=C/C(=C\C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4)/N=C1 |
SMILES canonique |
C1=CC(=CC2=CC=C(N2)CC3=CC=C(N3)CC4=CC=CN4)N=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



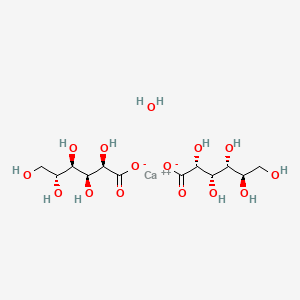
![(2S,3R,4R,5S)-2-[(3S,8S,9S,10R,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol](/img/structure/B1260559.png)
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-1-[[4-(2-oxo-1-piperidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260560.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1260561.png)
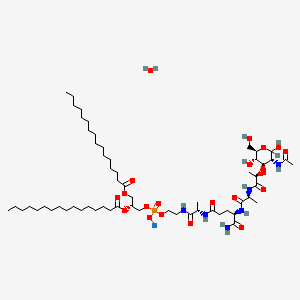
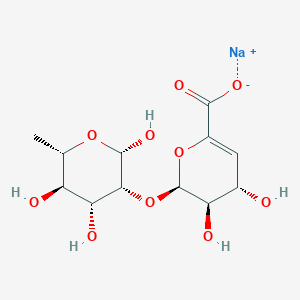
![sodium;(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260564.png)
![[(1S,2R,9R,10R,11S)-10-hydroxy-1,5-dimethyl-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1260566.png)
![Sodium 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzoimidazole](/img/structure/B1260569.png)
